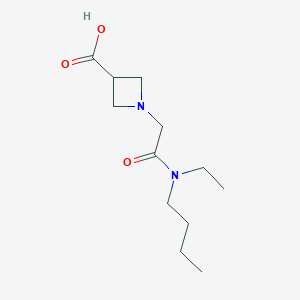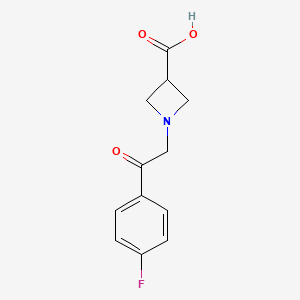
1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid” is a chemical compound that is structurally diverse and can be used as a building block in combinatorial chemistry . It is related to azetidine derived compounds, which are known to have various biological properties .
Synthesis Analysis
The synthesis of this compound involves a multistep process. For example, one method involves the reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid . The synthesized compounds are characterized by 1H NMR, 13C NMR, ESI–MS, and IR .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10FNO4S . The InChI code for this compound is 1S/C10H10FNO4S/c11-8-1-3-9(4-2-8)17(15,16)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the compound can be prepared by reductive amination of 4-fluoro-benzaldehyde with 3-azetidine carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not available in the retrieved resources.Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
A study by Liu and Avendaño (2013) discusses the microbial degradation of polyfluoroalkyl chemicals, which shares a chemical relation with fluorinated compounds like the one . This research highlights the environmental fate of such chemicals and their degradation pathways, including the role of microbial cultures in breaking down toxic substances into less harmful products (Liu & Avendaño, 2013).
Practical Synthesis of Fluorinated Compounds
Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, demonstrating the relevance of fluorinated compounds in pharmaceutical manufacturing. This research can be seen as parallel to the synthesis of complex fluorinated structures like the compound , underlining the synthetic challenges and innovations in creating fluorinated pharmaceuticals (Qiu et al., 2009).
Fluorinated Alternatives to Hazardous Chemicals
Wang et al. (2013) reviewed the transition to safer fluorinated alternatives in various industrial applications, which may include compounds similar to "1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid." This study explores the environmental and health impacts of fluorinated chemicals and the push for safer alternatives with reduced toxicity profiles (Wang et al., 2013).
Cinnamic Acid Derivatives in Anticancer Research
Research by De, Baltas, and Bedos-Belval (2011) on cinnamic acid derivatives and their anticancer potentials illustrates the medicinal importance of structurally complex acids in developing new therapeutic agents. While not directly related to the specific compound , this study exemplifies how carboxylic acid derivatives, including azetidine-based ones, could be explored for their anticancer activities (De, Baltas, & Bedos-Belval, 2011).
Orientations Futures
The future directions for this compound could involve further exploration of its potential uses in combinatorial chemistry and drug discovery. Given its structural diversity, it could serve as a valuable building block in the creation of a high degree of structural diversity among compounds within a combinatorial library .
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-3-1-8(2-4-10)11(15)7-14-5-9(6-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTPTCOMBPRZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



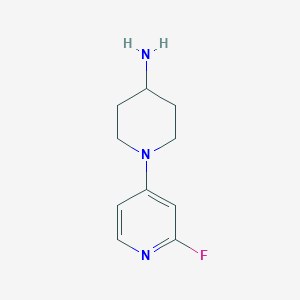


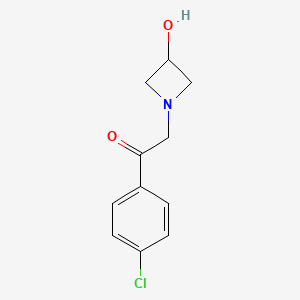
![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)

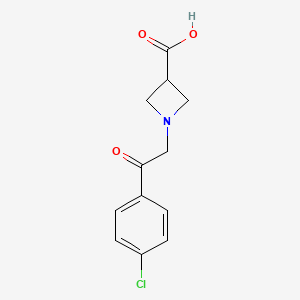
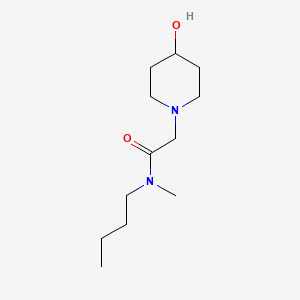


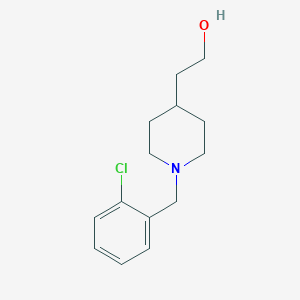
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)

